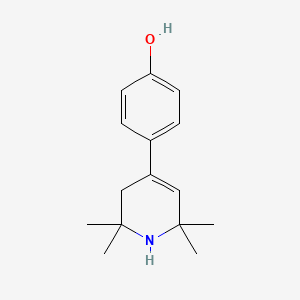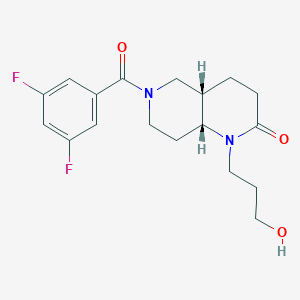
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol (THTPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is its potential as a versatile building block for the synthesis of novel materials. This compound has been used as a building block for the synthesis of metal-organic frameworks and polymers, which have potential applications in various fields. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including the complex synthesis process and the need for careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Direcciones Futuras
There are numerous future directions for the study of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol, including its potential as a therapeutic agent for various diseases, its use as a building block for the synthesis of novel materials, and its potential applications in environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new and improved synthesis methods for this compound could lead to increased efficiency and yield, making it more accessible for use in lab experiments.
Métodos De Síntesis
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol can be synthesized through a multistep process involving the reaction of 2,6-dimethylpyridine with phenol. The resulting product is then treated with formaldehyde and hydrogen peroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Aplicaciones Científicas De Investigación
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol has been studied extensively for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers. In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals and other pollutants from water.
Propiedades
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)9-12(10-15(3,4)16-14)11-5-7-13(17)8-6-11/h5-9,16-17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFKGBMAAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5434319.png)
![4-fluoro-N-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]benzamide](/img/structure/B5434327.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434352.png)
![(2R)-2-amino-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-phenylacetamide](/img/structure/B5434364.png)

![4-[4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5434374.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5434376.png)

![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)